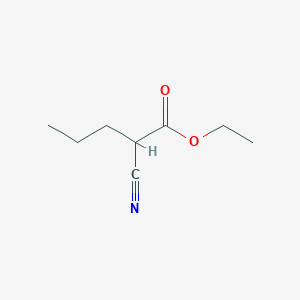

Ethyl 2-cyanopentanoate

概要

説明

Ethyl 2-cyanopentanoate is a chemical compound that belongs to the class of organic compounds known as nitriles. The presence of the cyano group attached to a pentanoate ester structure is a defining feature of this compound. It is of interest in organic synthesis and material science due to its potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of this compound derivatives has been explored through various methods. One approach involves the Ru-mediated coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by [RuHCl(CO)(PPh3)3], leading to the formation of ethyl 2-cyano-3-alkoxypent-2-enoates in moderate yields . Another method includes the reaction of the lithium salt of ethyl cyanoacetate with specific reagents to produce compounds such as ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate . These synthetic routes highlight the versatility of this compound derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various analytical techniques. X-ray crystallography has been employed to separate and determine the E- and Z-isomers of synthesized compounds, revealing structural distortions due to steric hindrance . In another study, the crystal structure of a derivative was determined, showing the compound in the enamine tautomer with specific bond distances for the C=C and C–N bonds . These analyses provide valuable insights into the molecular geometry and isomeric configurations of this compound derivatives.

Chemical Reactions Analysis

This compound and its derivatives participate in a range of chemical reactions. The transformation products of ethyl 2-cyano-6-methyl-8,8-ethylenedioxyoct-2-enoate have been synthesized, demonstrating the compound's reactivity and potential for further chemical modifications . Additionally, the Michael addition of nucleophiles to ethyl 4,4,4-trichloro-2-cyano-2-butenoate has been shown to yield various 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates, indicating the utility of this compound derivatives in nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. Spectrometric techniques such as IR, UV, and NMR have been used for the characterization of these compounds . The presence of hydrogen bonding and nonhydrogen bonding interactions, such as N≡π and O≡π, in the crystal packing of certain derivatives has been observed, which can affect the compound's stability and reactivity . These properties are crucial for understanding the behavior of this compound derivatives in various environments and applications.

科学的研究の応用

Synthesis and Structural Studies

- Ethyl 2-cyanopentanoate derivatives have been synthesized and structurally characterized, contributing to the understanding of molecular structures in organic chemistry. Studies like those by Seino et al. (2017) have explored the synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates and their structural determination through X-ray crystallography, providing insights into molecular conformations and steric hindrances in these compounds (Seino et al., 2017).

Chemical Transformation Processes

- Research has delved into the transformation processes of this compound compounds. For instance, the study by Grigoryan et al. (2011) examined the synthesis of various chemical compounds starting from ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, highlighting the versatility of this compound in chemical synthesis (Grigoryan et al., 2011).

Combustion Chemistry and Biofuels

- The compound has relevance in combustion chemistry and biofuels. Dmitriev et al. (2021) explored the combustion chemistry of ethyl pentanoate (a related compound), emphasizing its importance in the development of biofuels and high-performance combustion devices (Dmitriev et al., 2021).

Aroma and Flavor Research in Alcoholic Beverages

- In the field of food chemistry, research has been conducted on the organoleptic impact of ethyl esters, including this compound, in alcoholic beverages. Studies like those by Campo et al. (2007) have focused on understanding the role of these compounds in contributing to the aroma and flavor profiles of wines and other beverages (Campo et al., 2007).

Applications in Polymer Science

- This compound derivatives find applications in polymer science, as explored by Manguian et al. (2006) in their study on the synthesis and application of certain methacrylate homopolymers in miniemulsion polymerization, demonstrating the compound's utility in advanced material science (Manguian et al., 2006).

Safety and Hazards

Ethyl 2-cyanopentanoate is associated with several hazards. It has been classified with the GHS07 pictogram and carries the signal word "Warning" . The compound may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding release to the environment, wearing protective equipment, and handling the compound only in well-ventilated areas or outdoors .

作用機序

Target of Action

Ethyl 2-cyanopentanoate is an organic compound that is commonly used as an intermediate and catalyst in organic synthesis . .

Mode of Action

It is known that the compound is used in organic synthesis, suggesting that it may interact with various molecules to facilitate chemical reactions .

Biochemical Pathways

The specific biochemical pathways influenced by this compound are currently unknown. As an intermediate in organic synthesis, it is likely involved in various chemical reactions, but the downstream effects of these reactions would depend on the specific context in which the compound is used .

Result of Action

As an intermediate in organic synthesis, its primary role is likely to participate in chemical reactions, leading to the synthesis of other compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is volatile and should be used in a well-ventilated place . It should also be kept away from fire and high temperatures due to its flammability .

生化学分析

Biochemical Properties

It is known that it is commonly used as an intermediate and catalyst in organic synthesis This suggests that it may interact with various enzymes, proteins, and other biomolecules in the course of these reactions

Cellular Effects

The cellular effects of Ethyl 2-cyanopentanoate are also not well-studied. A related compound, ethyl cyanoacrylate nanoparticles, has been shown to inhibit the growth of B. subtilis and E. coli under culture conditions, indicating their antibacterial effect . Exposure to these nanoparticles increased levels of reactive oxygen species (ROS), which induced oxidative stress, resulting in cellular dysfunction .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors as part of its role as an intermediate in organic synthesis

特性

IUPAC Name |

ethyl 2-cyanopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-5-7(6-9)8(10)11-4-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVRCZPSHCVRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290370 | |

| Record name | ethyl 2-cyanopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6967-47-1 | |

| Record name | NSC68329 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-cyanopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

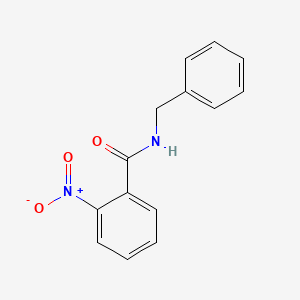

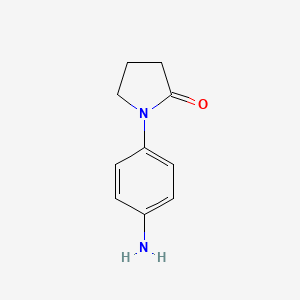

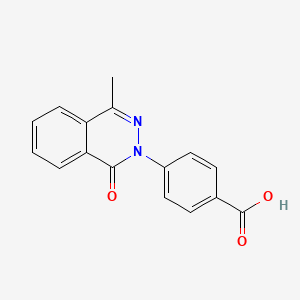

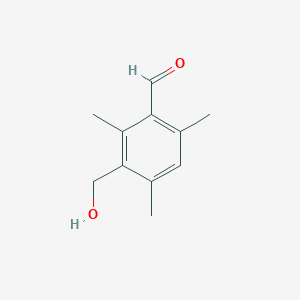

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1331040.png)

![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)